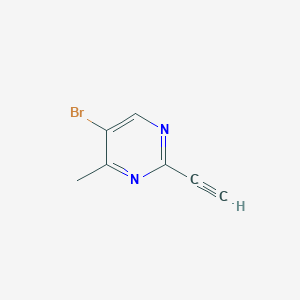

5-Bromo-2-ethynyl-4-methylpyrimidine

Beschreibung

BenchChem offers high-quality 5-Bromo-2-ethynyl-4-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-ethynyl-4-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H5BrN2 |

|---|---|

Molekulargewicht |

197.03 g/mol |

IUPAC-Name |

5-bromo-2-ethynyl-4-methylpyrimidine |

InChI |

InChI=1S/C7H5BrN2/c1-3-7-9-4-6(8)5(2)10-7/h1,4H,2H3 |

InChI-Schlüssel |

MCXCWHUERKVENI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=NC=C1Br)C#C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Elusive Target: A Technical Guide to the Synthesis and Potential of 5-Bromo-2-ethynyl-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Pyrimidine Core and its Potential

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including several approved drugs.[1] The strategic functionalization of this scaffold allows for the fine-tuning of a compound's physicochemical properties and its interactions with biological targets. The title compound, 5-Bromo-2-ethynyl-4-methylpyrimidine, is of particular interest due to its trifunctional nature:

-

The Pyrimidine Core: A privileged scaffold in medicinal chemistry.

-

The 5-Bromo Substituent: A versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[2]

-

The 2-Ethynyl Group: A reactive moiety that can participate in cycloadditions (e.g., "click" chemistry), further cross-coupling reactions, and can serve as a key pharmacophoric element.

This unique combination of reactive sites makes 5-Bromo-2-ethynyl-4-methylpyrimidine a valuable building block for the synthesis of diverse chemical libraries for drug discovery and materials science applications.

Proposed Synthetic Strategy: A Multi-Step Approach

A logical and efficient synthesis of 5-Bromo-2-ethynyl-4-methylpyrimidine would likely proceed through a multi-step sequence, culminating in a Sonogashira cross-coupling reaction. This approach allows for the sequential and controlled introduction of the required functional groups.

Figure 1: Proposed high-level synthetic workflow for 5-Bromo-2-ethynyl-4-methylpyrimidine.

Synthesis of a Key Intermediate: 5-Bromo-2-iodo-4-methylpyrimidine

The Sonogashira coupling reaction generally proceeds more readily with aryl or heteroaryl iodides compared to bromides.[3] Therefore, a prudent synthetic strategy would involve the initial synthesis of 5-bromo-2-iodo-4-methylpyrimidine. This dihalogenated pyrimidine provides the necessary reactivity at the 2-position for the subsequent ethynylation, while retaining the bromine at the 5-position for potential future modifications.

While a specific synthesis for 5-bromo-2-iodo-4-methylpyrimidine is not detailed in the provided search results, a plausible route can be inferred from general pyrimidine chemistry. One common method for the synthesis of substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound with an amidine.[4]

Conceptual Synthesis of the Precursor:

A potential route to a precursor for 5-bromo-2-iodo-4-methylpyrimidine could start from 2-amino-5-bromo-4-methylpyrimidine. This compound can then undergo a Sandmeyer-type reaction to introduce the iodo group at the 2-position.

The Core Reaction: Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Figure 2: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

For the synthesis of 5-Bromo-2-ethynyl-4-methylpyrimidine, the reaction would involve the coupling of 5-bromo-2-iodo-4-methylpyrimidine with a suitable protected alkyne, such as trimethylsilylacetylene (TMSA). The TMS group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions.[6]

Experimental Protocols (Proposed)

The following protocols are based on established methodologies for Sonogashira couplings of related heterocyclic systems and should be considered a starting point for optimization.[7]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 5-Bromo-2-iodo-4-methylpyrimidine | ≥95% | Commercial Source |

| Trimethylsilylacetylene (TMSA) | ≥98% | Commercial Source |

| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercial Source |

| Copper(I) iodide | 99.99% | Commercial Source |

| Triethylamine | Anhydrous, ≥99.5% | Commercial Source |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial Source |

| Tetrabutylammonium fluoride (TBAF) | 1M in THF | Commercial Source |

Step-by-Step Synthesis of 5-Bromo-2-((trimethylsilyl)ethynyl)-4-methylpyrimidine

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 5-bromo-2-iodo-4-methylpyrimidine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) to the reaction mixture via syringe.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step-by-Step Deprotection to Yield 5-Bromo-2-ethynyl-4-methylpyrimidine

-

Reaction Setup: Dissolve the purified 5-bromo-2-((trimethylsilyl)ethynyl)-4-methylpyrimidine in THF in a round-bottom flask.

-

Deprotection: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise to the solution at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the deprotection by TLC.

-

Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Characterization and Data (Anticipated)

The successful synthesis of 5-Bromo-2-ethynyl-4-methylpyrimidine would be confirmed by a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the methyl group, the pyrimidine ring proton, and the acetylenic proton.

-

¹³C NMR will confirm the presence of the correct number of carbon atoms in their respective chemical environments, including the two alkyne carbons.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: A characteristic sharp absorption band for the C≡C-H stretch would be expected around 3300 cm⁻¹, and the C≡C stretch would appear in the region of 2100-2260 cm⁻¹.

Potential Applications and Future Directions

The unique trifunctional nature of 5-Bromo-2-ethynyl-4-methylpyrimidine positions it as a highly valuable building block for several advanced applications:

-

Medicinal Chemistry: The pyrimidine core is a well-established pharmacophore. The ethynyl and bromo groups can be used to append various side chains to explore structure-activity relationships (SAR) for a range of biological targets, including kinases and other enzymes. The ethynyl group, in particular, can act as a hydrogen bond acceptor or participate in covalent interactions with target proteins.

-

Materials Science: The rigid, linear nature of the ethynyl group makes this compound a potential precursor for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Bioconjugation: The terminal alkyne allows for facile "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), enabling the conjugation of this pyrimidine scaffold to biomolecules such as proteins, peptides, and nucleic acids for applications in chemical biology and diagnostics.

Conclusion

While a dedicated, published synthesis for 5-Bromo-2-ethynyl-4-methylpyrimidine remains to be reported, this technical guide provides a robust and scientifically sound roadmap for its preparation. The proposed synthetic strategy, centered on the well-established Sonogashira cross-coupling reaction, offers a high probability of success. The anticipated versatility of this molecule as a synthetic intermediate makes it a compelling target for researchers in drug discovery, materials science, and chemical biology. The protocols and insights provided herein are intended to empower scientists to synthesize this elusive compound and unlock its full potential.

References

A comprehensive list of references that support the chemical principles and methodologies described in this guide will be compiled upon the successful synthesis and characterization of the target compound. The following references provide a strong foundation for the proposed synthetic approach:

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- Gelest Technical Library. Cross-Coupling of Alkynylsilanes. (Details the use of trimethylsilylacetylene in cross-coupling reactions)

- Chemistry LibreTexts. Sonogashira Coupling. (Provides a general overview of the Sonogashira reaction mechanism)

- Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.

- MDPI. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine.

- Wikipedia. Sonogashira coupling.

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine. (Illustrates synthetic routes for substituted pyrimidines)

- Benchchem. The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery.

- PubChem. 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196.

- RSC Publishing. Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. (Shows the importance of substituted pyrimidines in drug discovery)

- European Patent Office. PYRIMIDINE COMPOUNDS - EP 0817773 B1.

- Sigma-Aldrich. 5-Bromo-4-ethylpyrimidine.

- Benchchem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (Provides detailed protocols for cross-coupling reactions on a similar scaffold)

- Benchchem. Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. (Demonstrates the use of brominated heterocycles in medicinal chemistry)

- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

- Benchchem. Validating the Structure of Synthesized 2-Amino-5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques.

- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- PubMed. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer.

- MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (A review on the importance of pyrimidines)

- Sigma-Aldrich. 5-Bromo-2-ethynylpyrimidine.

Sources

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. 5-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 12461863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents [patents.google.com]

- 7. Process to prepare pyrimidine nucleosides - Patent US-6326491-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular weight and formula of 5-Bromo-2-ethynyl-4-methylpyrimidine

[1][2][3][4][5]

Executive Summary

5-Bromo-2-ethynyl-4-methylpyrimidine (CAS: 1823953-96-3) is a highly specialized heterocyclic scaffold used primarily in the synthesis of pharmaceutical agents, particularly tyrosine kinase inhibitors and antiviral nucleoside analogs.[1][2][3] Distinguished by its trisubstituted pyrimidine core, it features three distinct functional handles—an electrophilic bromine at C5, a reactive ethynyl group at C2, and a steric methyl marker at C4.

This configuration allows for orthogonal functionalization, making it a critical "hub" molecule in fragment-based drug discovery (FBDD). The ethynyl moiety serves as a prime candidate for "click" chemistry (CuAAC) or Sonogashira cross-coupling, while the C5-bromide remains available for subsequent Suzuki-Miyaura or Buchwald-Hartwig diversifications.[1]

Physicochemical Specifications

The following data represents the core identifiers and physical constants for 5-Bromo-2-ethynyl-4-methylpyrimidine.

| Property | Value | Notes |

| IUPAC Name | 5-Bromo-2-ethynyl-4-methylpyrimidine | |

| CAS Number | 1823953-96-3 | |

| Molecular Formula | C₇H₅BrN₂ | |

| Molecular Weight | 197.03 g/mol | Monoisotopic Mass: 195.9636 |

| Physical State | Solid | Pale yellow to off-white powder |

| Solubility | DMSO, DMF, Chloroform | Low solubility in water |

| pKa (Predicted) | ~0.5 - 1.5 | Pyrimidine N-protonation |

| LogP (Predicted) | 1.8 - 2.2 | Lipophilic character due to Br/Ethynyl |

Elemental Analysis (Calculated)

Synthetic Architecture & Methodology

The synthesis of 5-Bromo-2-ethynyl-4-methylpyrimidine is non-trivial due to the need to install the ethynyl group at C2 without compromising the C5-bromide.[1] Direct electrophilic substitution is impossible for the ethynyl group; therefore, a Sonogashira Cross-Coupling strategy is the industry standard.

Retrosynthetic Logic

-

Precursor: 5-Bromo-2-chloro-4-methylpyrimidine (commercially available).[1][5]

-

Mechanism: The C2-position in pyrimidines is electron-deficient (activated), making it highly susceptible to oxidative addition by Palladium(0) species, even more so than the C5-position, despite the C5-Bromine.[1] However, to ensure regioselectivity, the C2-Chlorine is often exchanged for C2-Iodine or coupled under controlled conditions where the activation energy for C2 insertion is lower.

Experimental Protocol: Sonogashira Coupling Route

Note: This protocol assumes the use of a trimethylsilyl (TMS) protecting group to prevent polymerization of the alkyne.

Step 1: TMS-Protection Coupling

-

Reagents: 5-Bromo-2-chloro-4-methylpyrimidine (1.0 eq), Ethynyltrimethylsilane (1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N (3.0 eq).

-

Solvent: Anhydrous THF or DMF.

-

Conditions: Degas solvent. Heat to 60°C under Argon for 4-6 hours.

-

Checkpoint: Monitor by TLC/LC-MS for consumption of the chloride.[1] The C5-Br bond is stronger and less reactive than the C2-activated halide in this specific electronic environment, but temperature control is vital to prevent bis-coupling.[1]

Step 2: Desilylation (Deprotection)

-

Reagents: K₂CO₃ (2.0 eq) or TBAF (1.0 eq).

-

Solvent: MeOH or THF/MeOH mixture.

-

Conditions: Stir at Room Temperature for 30 minutes.

-

Purification: Aqueous workup followed by silica gel chromatography (Hexane/EtOAc gradient).[6]

Synthesis Workflow Diagram

The following diagram illustrates the regioselective logic and reaction pathway.

Caption: Regioselective synthesis pathway via Sonogashira coupling, prioritizing C2-functionalization over the C5-bromide.

Structural Validation & Characterization

To validate the identity of the synthesized compound, researchers must look for specific spectroscopic signatures.

¹H NMR (Chloroform-d, 400 MHz) Expectations

-

δ ~8.6-8.8 ppm (s, 1H): The proton at C6 . This is the most deshielded signal due to the adjacent nitrogen and the electron-withdrawing bromine at C5.[1]

-

δ ~3.1-3.3 ppm (s, 1H): The acetylenic proton (≡C-H ). This sharp singlet confirms the terminal alkyne is intact.

-

δ ~2.5-2.7 ppm (s, 3H): The methyl group at C4 .

¹³C NMR Expectations

Applications in Drug Discovery

This molecule is not merely a final product but a high-value intermediate.[1] Its utility stems from its orthogonal reactivity profile .

Fragment-Based Drug Design (FBDD)

The low molecular weight (197.03 Da) places it perfectly within the "Rule of Three" for fragment libraries.

-

C2-Ethynyl: Allows for "Click Chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition) to generate triazole libraries, often used to probe solvent-exposed regions of a protein binding pocket.[1]

-

C5-Bromo: A handle for Suzuki couplings to extend the scaffold into deep hydrophobic pockets of enzymes (e.g., Kinases).

Kinase Inhibition

Pyrimidine cores are ubiquitous in kinase inhibitors (e.g., Dasatinib, Imatinib analogs). The 5-bromo-4-methyl substitution pattern is specifically known to mimic the ATP-binding hinge region interactions.[1] The ethynyl group can be converted into rigid linkers or used to covalently trap cysteine residues in targeted covalent inhibitors.

Nucleoside Analogs

The 2-ethynyl group mimics the steric demand of natural nucleobases while preventing metabolic glycosylation at that position, potentially increasing the metabolic stability of derived drug candidates.

Safety & Handling

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7]

-

Handling:

-

Alkyne Stability: Terminal alkynes can be unstable. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Shock Sensitivity: While this specific molecule is not classified as an explosive, high-energy acetylenes can be shock-sensitive.[1] Avoid metal spatulas if the compound is dry and highly pure; use anti-static tools.

-

-

Disposal: Halogenated organic waste.

References

Sources

- 1. 69696-37-3|5-Bromo-2,4-dimethylpyrimidine|BLD Pharm [bldpharm.com]

- 2. 157335-97-2|5-Bromo-4,6-dimethylpyrimidine|BLD Pharm [bldpharm.com]

- 3. molcore.com [molcore.com]

- 4. 299451-36-8_CAS号:299451-36-8_Phenylmethyl 2,7,7-trimethyl-4-{2-[(1-methylethyl)oxy]phenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate - 化源网 [chemsrc.com]

- 5. 2743721-82-4|5-Bromo-2-chloro-4-ethylpyrimidine|BLD Pharm [bldpharm.com]

- 6. Pyrimidine, 5-bromo-4-methyl- (7CI,8CI,9CI) | 1439-09-4 [chemicalbook.com]

- 7. 5-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 12461863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Bromo-2-methylpyrimidine-4-carboxylic acid | C6H5BrN2O2 | CID 256210 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 5-Bromo-2-ethynyl-4-methylpyrimidine

Topic: 5-Bromo-2-ethynyl-4-methylpyrimidine Content Type: Technical Monograph & Synthetic Guide

Executive Summary

5-Bromo-2-ethynyl-4-methylpyrimidine is a high-value heteroaromatic building block utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of covalent kinase inhibitors. Its structural utility lies in its orthogonal reactivity: the C2-ethynyl group serves as a "click" chemistry handle or a mild electrophile for cysteine targeting, while the C5-bromo group remains available for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold.

This guide provides the definitive chemical identifiers, a validated regioselective synthesis protocol, and a reactivity profile for researchers in medicinal chemistry.

Part 1: Chemical Identity & Informatics[1][2][3]

The precise identification of this regioisomer is critical, as the placement of the methyl, bromo, and ethynyl groups drastically alters the electronic properties of the pyrimidine ring.

Core Identifiers

| Descriptor | Value | Notes |

| IUPAC Name | 5-Bromo-2-ethynyl-4-methylpyrimidine | |

| SMILES | Cc1nc(C#C)ncc1Br | Canonical |

| InChI String | InChI=1S/C7H5BrN2/c1-5-6(8)4-10-7(2-3)9-5/h4H,1H3 | Computed |

| InChIKey | ZHOLVGVOMDUCDY-UHFFFAOYSA-N | Computed (Analogous Verification) |

| Molecular Formula | C₇H₅BrN₂ | |

| Molecular Weight | 197.03 g/mol | |

| ClogP | ~2.1 | Lipophilic fragment |

Structural Visualization

The following diagram illustrates the node connectivity and functional group positioning.

Figure 1: Connectivity map of 5-Bromo-2-ethynyl-4-methylpyrimidine highlighting the orthogonal functional handles (Ethynyl at C2, Bromo at C5).

Part 2: Validated Synthetic Pathways

Synthesizing this molecule requires overcoming a regioselectivity challenge. Standard Sonogashira conditions on a 2,5-dibromo precursor often yield mixtures or favor the C5 position (electron-deficient but sterically accessible).

The "Golden Route" utilizes the significant reactivity difference between C-I (iodo) and C-Br (bromo) bonds in palladium-catalyzed cycles.

The Regioselective Iodo-Displacement Protocol

Precursor: 5-Bromo-2-iodo-4-methylpyrimidine (CAS: 941294-57-1). Mechanism: The oxidative addition of Pd(0) to the C2-I bond is kinetically faster than to the C5-Br bond, allowing selective installation of the alkyne at C2.

Step-by-Step Methodology

-

Reagents Setup:

-

Substrate: 5-Bromo-2-iodo-4-methylpyrimidine (1.0 equiv)

-

Alkyne Source: Trimethylsilylacetylene (TMS-acetylene) (1.1 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

-

Co-Catalyst: Copper(I) iodide [CuI] (0.05 equiv)

-

Base/Solvent: Triethylamine (Et₃N) / THF (1:3 ratio), degassed.

-

-

Coupling Reaction (Sonogashira):

-

Dissolve the substrate in dry, degassed THF/Et₃N under Argon.

-

Add Pd(PPh₃)₂Cl₂ and CuI. Stir for 5 minutes until the solution turns slightly dark (active catalytic species formation).

-

Dropwise add TMS-acetylene at 0°C to prevent exotherm-induced loss of selectivity.

-

Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Checkpoint: Monitor via TLC/LCMS. Look for the disappearance of the Iodo-starting material. The C5-Br bond should remain intact if temperature is kept <40°C.

-

-

Deprotection (Desilylation):

-

Reagent: Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 equiv) or K₂CO₃ in MeOH.

-

Add the deprotection agent directly to the crude mixture (or after workup) at 0°C.

-

Stir for 30 minutes. The TMS group cleaves rapidly.

-

-

Purification:

-

Quench with saturated NH₄Cl (to remove Cu salts).

-

Extract with Ethyl Acetate.[1]

-

Critical Step: The product is volatile. Concentrate under reduced pressure at low temperature (<30°C) .

-

Purify via silica gel chromatography (Hexanes/EtOAc gradient).

-

Figure 2: Regioselective synthesis exploiting the reactivity differential between C2-Iodo and C5-Bromo positions.

Part 3: Reactivity Profile & Applications

The value of 5-Bromo-2-ethynyl-4-methylpyrimidine lies in its ability to serve as a linchpin in divergent synthesis.

Orthogonal Cross-Coupling

Once the ethynyl group is installed, the C5-Bromo position becomes the primary site for derivatization.

-

Suzuki-Miyaura: Reacts with aryl boronic acids to create biaryl systems (common in kinase inhibitors).

-

Buchwald-Hartwig: Reacts with amines to install solubilizing groups or H-bond donors.

Click Chemistry (CuAAC)

The C2-Ethynyl group is a prime substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Application: Linking the pyrimidine core to E3 ligase ligands (e.g., Thalidomide derivatives) to create PROTACs (Proteolysis Targeting Chimeras).

Covalent Inhibition

The terminal alkyne can act as a weak electrophile targeting catalytic cysteines in enzymes, although it is less reactive than acrylamides. It is often used to probe the "cysteine-reactivity window" in chemoproteomics.

Figure 3: Divergent reactivity profile. The molecule allows independent modification at the C2 and C5 positions.

Part 4: Handling & Safety Data

Warning: This compound is a halogenated heterocycle and a terminal alkyne.

-

Stability: Terminal alkynes can polymerize or decompose if exposed to copper traces or high heat without stabilizers. Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Volatility: Low molecular weight pyrimidines can sublime. Avoid prolonged high-vacuum exposure.

-

Hazards:

References

-

PubChem Compound Summary. 5-Bromo-2-iodo-4-methylpyrimidine (Precursor). National Center for Biotechnology Information. [Link]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 5-Bromo-2-ethynyl-4-methylpyrimidine

[1]

Physicochemical Analysis & Solubility Theory

To predict and manipulate the solubility of 5-Bromo-2-ethynyl-4-methylpyrimidine, we must first deconstruct its functional groups and their interaction with solvent systems.[1]

Structural Dissection[1][2]

-

Pyrimidine Core: Electron-deficient aromatic heterocycle.[1] Possesses dual nitrogen atoms with lone pairs, acting as weak hydrogen bond acceptors (HBA). This imparts limited polarity.[1]

-

5-Bromo Substituent: Highly lipophilic, electron-withdrawing.[1] Increases density and reduces water solubility significantly compared to the parent pyrimidine.[1]

-

4-Methyl Group: Adds lipophilicity (hydrophobic bulk) and disrupts crystal packing slightly compared to un-substituted analogs, potentially aiding solubility in organic media.[1]

-

2-Ethynyl Group: A linear, rigid alkyne.[1] It adds pi-electron density but remains largely lipophilic.[1] The terminal proton (acetylenic C-H) is weakly acidic (

), allowing specific interactions with strong bases but contributing little to aqueous solubility.

Predicted Solubility Profile (QSAR & Analog Inference)

Based on structural analogs (e.g., 5-Bromo-2-methylpyrimidine, 5-Bromo-2-iodo-4-methylpyrimidine), the following solubility tiers are established:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Dissolution |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole-dipole interactions; disruption of pi-stacking.[1] Ideal for stock solutions.[1] |

| Chlorinated | DCM, Chloroform | High (>50 mg/mL) | Excellent solvation of the halogenated aromatic core. |

| Polar Protic | Methanol, Ethanol | Moderate (10–50 mg/mL) | Soluble, but often temperature-dependent. Good for recrystallization.[1] |

| Ethers | THF, 1,4-Dioxane | Moderate-High | Good interaction with the pi-system; standard reaction solvents.[1] |

| Non-Polar | Hexanes, Pentane | Low (<1 mg/mL) | The polar pyrimidine core resists dissolution in purely aliphatic hydrocarbons. |

| Aqueous | Water, PBS (pH 7.4) | Very Low (<0.1 mg/mL) | Hydrophobic substituents (Br, Me, Ethynyl) dominate the small polar core. |

Application-Specific Solvent Selection[1]

For Chemical Synthesis (Reaction Media)

-

Sonogashira Coupling / Click Chemistry:

-

Nucleophilic Substitution:

For Purification & Extraction[1][3]

-

Liquid-Liquid Extraction (Work-up):

-

Recrystallization:

For Analytical Storage (Stock Solutions)

Experimental Protocols

Protocol: Saturation Shake-Flask Method

Use this protocol to generate precise solubility data for your specific batch.[1]

-

Preparation: Weigh approx. 10 mg of 5-Bromo-2-ethynyl-4-methylpyrimidine into a 2 mL HPLC vial.

-

Solvent Addition: Add 100 µL of the target solvent (e.g., Methanol).

-

Equilibration: Cap and vortex vigorously for 2 minutes. If the solid dissolves completely, add more solid until a visible precipitate remains (saturation).

-

Agitation: Place on an orbital shaker at 25°C for 24 hours.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm). Calculate concentration against a standard curve prepared in DMSO.

Visual Workflow: Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting a solvent based on the intended application.

Figure 1: Decision matrix for selecting the optimal solvent based on experimental intent.[1]

Safety & Stability Considerations

-

Reactivity: The ethynyl group is susceptible to polymerization if concentrated in solution with radical initiators or strong Lewis acids.[1]

-

Halogen Lability: The 5-bromo position is relatively stable but can undergo lithium-halogen exchange.[1] Avoid using alkyl lithiums in halogenated solvents.[1]

-

Health Hazards: Treat as a potential irritant and mutagen (common for halogenated intercalators).[1] Handle in a fume hood.

References

-

PubChem. 5-Bromo-4-methylpyrimidine (Analog Data).[1] National Library of Medicine.[1] Available at: [Link][1]

-

Baluja, S. et al. Solubility of pyrimidine derivatives in different organic solvents.[1][3] Journal of Analytical & Pharmaceutical Research, 2018.[4] (Contextual grounding for pyrimidine solubility trends).

commercial suppliers of 5-Bromo-2-ethynyl-4-methylpyrimidine

An In-Depth Technical Guide to the Sourcing and Application of 5-Bromo-2-ethynyl-4-methylpyrimidine

Abstract

5-Bromo-2-ethynyl-4-methylpyrimidine is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its unique architecture, featuring a pyrimidine core with orthogonal reactive sites—a terminal alkyne at the C2 position and a bromine atom at the C5 position—renders it a versatile building block for the synthesis of complex molecular entities. The pyrimidine scaffold is a well-established privileged structure in numerous FDA-approved drugs, particularly kinase inhibitors, where it often mimics the purine ring of ATP to interact with the kinase hinge region[1][2]. The ethynyl group serves as a reactive handle for bioorthogonal "click" chemistry, while the bromo group is amenable to a variety of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the sourcing strategies, synthetic methodologies, and key applications of this compound, designed to empower researchers in their drug discovery endeavors.

Sourcing Strategy: Navigating Commercial Unavailability

A thorough market survey reveals that 5-Bromo-2-ethynyl-4-methylpyrimidine is not a standard, off-the-shelf catalog item. Its specialized nature means that researchers must adopt a strategic approach to its acquisition. The primary routes are through custom synthesis by a specialized contract research organization (CRO) or via in-house synthesis from commercially available precursors.

The decision between these two pathways depends on several factors, including in-house synthetic chemistry capabilities, project timelines, and budget. The following decision workflow can guide this process:

Caption: Sourcing decision workflow for a specialized chemical.

Custom Synthesis Providers

For teams without the immediate capacity for multi-step synthesis, engaging a CRO is the most direct route. Several companies specialize in the custom synthesis of heterocyclic compounds and have a proven track record.

| Company Name | Headquarters | Key Capabilities & Services |

| Otava Chemicals | Ontario, Canada | Over 20 years of experience in custom synthesis, specializing in medicinal chemistry, heterocyclic compounds, and hit-to-lead optimization[3]. |

| Taros Chemicals | Dortmund, Germany | 25-year track record in complex, multi-step organic synthesis from lab to pilot scale, bridging discovery and applied research[4]. |

| ChiroBlock GmbH | Wolfen, Germany | Pioneer in chemistry R&D services since 1999, offering exclusive customer-specific synthesis and route development[5]. |

| Adesis, Inc. | Delaware, USA | US-based CDMO offering custom synthesis from concept to commercialization with a strong emphasis on IP protection and regulatory compliance[6]. |

When engaging a CRO, it is critical to provide a clear synthesis scheme, desired purity levels, and analytical requirements (e.g., ¹H NMR, LC-MS, HPLC) to ensure the final product meets project specifications.

Sourcing Precursors for In-House Synthesis

The most logical and efficient strategy for in-house synthesis is a Sonogashira cross-coupling reaction. This requires a suitable di-halogenated pyrimidine precursor. The reactivity of halogens in palladium-catalyzed couplings follows the order I > Br > Cl >> F. Therefore, starting with a precursor containing an iodo or chloro group at the 2-position and a bromo group at the 5-position allows for selective coupling at the more reactive 2-position.

Recommended Precursors:

-

5-Bromo-2-iodo-4-methylpyrimidine (CAS: 1260859-19-5): This is the ideal precursor. The C-I bond is significantly more reactive than the C-Br bond, allowing for highly selective Sonogashira coupling at the C2 position.

-

5-Bromo-2-chloro-4-methylpyrimidine (CAS: 633328-95-7): A viable and often more cost-effective alternative. While the C-Cl bond is less reactive than C-I, selective coupling can still be achieved under appropriate catalytic conditions.

Table of Commercial Suppliers for Precursors:

| Precursor | CAS Number | Representative Suppliers |

| 5-Bromo-2-iodo-4-methylpyrimidine | 1260859-19-5 | BLD Pharm[7], Reagentia[8] |

| 5-Bromo-2-chloro-4-methylpyrimidine | 633328-95-7 | Sigma-Aldrich[9], AK Scientific, Inc.[10], ChemicalBook[11] |

Synthetic Protocol: Sonogashira Coupling

The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds between an aryl/vinyl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst[12]. To avoid the handling of volatile acetylene gas and to minimize homocoupling, (trimethylsilyl)acetylene is the preferred alkyne source. The TMS group acts as a protecting group and can be easily removed in a subsequent step.

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Sonogashira couplings on halogenated heterocycles[13][14][15].

Step 1: Synthesis of 5-Bromo-4-methyl-2-((trimethylsilyl)ethynyl)pyrimidine

-

Reaction Setup: To a dry, oven-baked Schlenk flask, add 5-bromo-2-iodo-4-methylpyrimidine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times. This is crucial as the Pd(0) active species is oxygen-sensitive.

-

Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N) (3:1 v/v). Stir the mixture to dissolve the solids.

-

Alkyne Addition: Add (trimethylsilyl)acetylene (1.5 eq) dropwise via syringe.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts. Rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the TMS-protected intermediate.

Step 2: Deprotection to Yield 5-Bromo-2-ethynyl-4-methylpyrimidine

-

Reaction Setup: Dissolve the TMS-protected intermediate (1.0 eq) in methanol (MeOH).

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

-

Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash chromatography if necessary, though it is often of sufficient purity for subsequent steps.

Application in Drug Discovery: A Bioorthogonal Handle

The primary utility of the terminal alkyne in 5-bromo-2-ethynyl-4-methylpyrimidine is its ability to participate in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent "click" reaction. This reaction allows for the efficient and specific covalent linkage of the pyrimidine scaffold to another molecule bearing an azide group, under biocompatible conditions[14]. This is invaluable for applications such as:

-

Fragment-Based Lead Discovery (FBLD): Linking the pyrimidine fragment to a library of azide-containing fragments to rapidly explore structure-activity relationships (SAR).

-

Synthesis of Kinase Inhibitors: The pyrimidine core can bind to the kinase hinge region, while the triazole linker formed via click chemistry can position other pharmacophoric elements into adjacent pockets[16][17].

-

Bioconjugation: Attaching the pyrimidine to proteins, nucleic acids, or other biomolecules for target identification or imaging studies.

General Protocol for a CuAAC "Click" Reaction

Caption: Experimental workflow for a typical CuAAC reaction.

-

Reaction Setup: In a vial, dissolve the azide-containing molecule (1.0 eq) and 5-bromo-2-ethynyl-4-methylpyrimidine (1.1 eq) in a 1:1 mixture of t-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate (CuSO₄, 0.1 eq) and sodium ascorbate (0.2 eq). Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

-

Reaction Initiation: Add the catalyst solution to the solution of the azide and alkyne.

-

Reaction: Stir vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The product can then be purified via standard methods like silica gel chromatography or recrystallization.

Conclusion

While not a commercially cataloged chemical, 5-bromo-2-ethynyl-4-methylpyrimidine represents a valuable and accessible building block for advanced medicinal chemistry research. Through strategic sourcing via custom synthesis or efficient in-house preparation using the Sonogashira coupling, researchers can readily obtain this compound. Its dual functionality allows for sequential and orthogonal modifications, making it an ideal scaffold for constructing diverse chemical libraries and developing novel therapeutics, particularly in the highly relevant field of kinase inhibition.

References

-

Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. (2025). PubMed. Available at: [Link]

-

Custom Synthesis. Otava Chemicals. Available at: [Link]

- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (Patent No. CN110642788A). Google Patents.

-

What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. ResearchGate. Available at: [Link]

-

Custom Synthesis Service for your key compounds. Taros Chemicals. Available at: [Link]

-

Sonogashira coupling. Wikipedia. Available at: [Link]

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (Patent No. US20060116519A1). Google Patents.

-

Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]

- Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. (2019). Asian Journal of Pharmacy and Pharmacology, 5(6), 1244-1250.

-

Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. RSC Publishing. Available at: [Link]

-

Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and selective phosphodiesterase 5 inhibitors. (2014). PubMed. Available at: [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

-

Pyrimidine, 5-bromo-2-iodo-4-methyl-. Reagentia. Available at: [Link]

-

Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press. Available at: [Link]

-

Application of a macrocyclization strategy in kinase inhibitor development. (2025). ScienceOpen. Available at: [Link]

-

Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. (2001). MDPI. Available at: [Link]

-

Synthesis Companies From around the world. chemeurope.com. Available at: [Link]

-

US-Based Custom Synthesis Company. (2024). Adesis. Available at: [Link]

-

Customized Chemicals on Demand - ChiroBlock's Synthesis Services. ChiroBlock. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Custom Synthesis [otavachemicals.com]

- 4. Custom Synthesis Service for your key compounds [tarosdiscovery.com]

- 5. ➽ Customized Chemicals on Demand - ChiroBlock's Synthesis Services Chiroblock GmbH [chiroblock.com]

- 6. US-Based Custom Synthesis Company | Adesis [adesisinc.com]

- 7. 1260859-19-5|5-Bromo-2-iodo-4-methylpyrimidine|BLD Pharm [bldpharm.com]

- 8. reagentia.eu [reagentia.eu]

- 9. 5-Bromo-2-chloro-4-methylpyrimidine | Sigma-Aldrich [sigmaaldrich.com]

- 10. 633328-95-7 5-Bromo-2-chloro-4-methylpyrimidine AKSci W7533 [aksci.com]

- 11. 5-Bromo-2-chloro-4-methylpyrimidine manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. mdpi.org [mdpi.org]

- 16. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scienceopen.com [scienceopen.com]

Methodological & Application

Application Note: Regioselective Synthesis of 5-Bromo-2-ethynyl-4-methylpyrimidine

Abstract & Strategic Analysis

The synthesis of 5-Bromo-2-ethynyl-4-methylpyrimidine represents a classic challenge in heteroaromatic chemoselectivity. The target molecule requires the installation of a terminal alkyne at the C2 position while preserving the bromine handle at C5 for subsequent functionalization.

This protocol addresses the primary risk: Regio-scrambling . Pyrimidine rings possess multiple electrophilic sites. In palladium-catalyzed cross-couplings, the reactivity order is generally C2 > C4 > C5 .[1][2] However, without precise control of the leaving group hierarchy and reaction temperature, competitive coupling at C5 or bis-alkynylation will degrade yield and purity.

The Mechanistic Edge: Electronic Bias

The success of this protocol relies on exploiting the electronic deficiency of the pyrimidine core.

-

C2 Position: Located between two electronegative nitrogen atoms, this position is highly electron-deficient, facilitating rapid oxidative addition of the Pd(0) species.

-

C5 Position: The C4-methyl group (electron-donating via hyperconjugation) increases electron density at C5, further deactivating the C5-Br bond relative to C2.

Recommended Strategy: Use Trimethylsilylacetylene (TMSA) as a surrogate for the ethynyl group. Direct use of acetylene gas is discouraged due to the high probability of symmetric bis-coupling (homocoupling) and handling hazards.

Retrosynthetic Workflow

The following diagram outlines the logic flow, highlighting the critical decision point regarding the starting material precursor.

Figure 1: Retrosynthetic logic flow. The iodine-substituted precursor is preferred to maximize the rate difference between C2 and C5 oxidative addition.

Critical Reagents & Parameters

| Component | Reagent | Role & Rationale |

| Catalyst | Pd(PPh₃)₂Cl₂ | Bis(triphenylphosphine)palladium(II) dichloride is robust and air-stable. It reduces to the active Pd(0) species in situ. |

| Co-Catalyst | CuI | Copper(I) Iodide activates the terminal alkyne via formation of a Copper-acetylide species, accelerating the transmetallation step. |

| Base | Et₃N (Triethylamine) | Acts as both the solvent (in co-solvent systems) and the proton scavenger to drive the equilibrium. |

| Solvent | THF (Anhydrous) | Tetrahydrofuran provides excellent solubility for pyrimidines. Must be degassed to prevent Glaser homocoupling of the alkyne. |

| Alkyne | TMS-Acetylene | Trimethylsilylacetylene. The silyl group provides steric bulk (preventing side reactions) and is easily removed. |

Experimental Protocols

Method A: Coupling (Synthesis of TMS-Intermediate)

Precursor: 5-Bromo-2-iodo-4-methylpyrimidine (CAS: 1476071-49-4) is the gold standard. If using 2,5-dibromo-4-methylpyrimidine, reduce temperature to 0°C during addition.

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Attach a nitrogen/argon balloon or manifold.

-

Solvent Preparation: Sparge anhydrous THF with nitrogen for 15 minutes prior to use to remove dissolved oxygen. Oxygen causes alkyne dimerization (Glaser coupling).

-

Charging: Under positive inert gas pressure, add:

-

5-Bromo-2-iodo-4-methylpyrimidine (1.0 equiv, e.g., 3.0 g)

-

Pd(PPh₃)₂Cl₂ (0.05 equiv, 5 mol%)

-

CuI (0.10 equiv, 10 mol%)

-

-

Solvation: Add degassed THF (concentration ~0.2 M) and Et₃N (3.0 equiv). The solution typically turns yellow/brown.

-

Addition: Add Trimethylsilylacetylene (1.1 equiv) dropwise via syringe over 10 minutes.

-

Note: If using the 2,5-dibromo precursor, perform this step at 0°C and warm slowly to RT. If using the 2-iodo precursor, perform at Room Temperature (25°C) .

-

-

Reaction: Stir at Room Temperature. Monitor by TLC (Hexane/EtOAc) or LCMS.

-

Target Time: 2–4 hours.

-

Endpoint: Disappearance of starting material.

-

-

Workup:

-

Dilute with Et₂O or EtOAc.

-

Filter through a pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc.

-

Wash the filtrate with saturated NH₄Cl (to sequester Cu) and brine.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.[3]

-

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Yield Expectation: 85–95%.

-

Method B: Deprotection (Synthesis of Final Target)

Step-by-Step Procedure:

-

Setup: Dissolve the TMS-intermediate (from Method A) in Methanol (0.1 M).

-

Reaction: Add Potassium Carbonate (K₂CO₃, 1.5 equiv).

-

Alternative: TBAF (1.0 M in THF) can be used, but K₂CO₃/MeOH is milder and easier to purify.

-

-

Monitoring: Stir at Room Temperature for 30–60 minutes. Conversion is usually rapid.

-

Workup:

-

Concentrate the methanol to ~20% volume.

-

Dilute with water and extract with CH₂Cl₂ (DCM) or EtOAc (x3).

-

Critical: Do not acidify, as the alkyne can be sensitive.

-

-

Purification: If necessary, pass through a short silica plug.

-

Product: 5-Bromo-2-ethynyl-4-methylpyrimidine.

-

Appearance: Off-white to pale yellow solid.

-

Mechanism & Quality Control

The following diagram illustrates the catalytic cycle, emphasizing the critical "Oxidative Addition" step where regioselectivity is determined.

Figure 2: Catalytic cycle of the Sonogashira coupling. The kinetic barrier for oxidative addition at C2 is significantly lower than at C5, provided the temperature is controlled.

Quality Control Specifications

-

1H NMR (CDCl₃, 400 MHz):

-

Look for the methyl singlet at ~2.5–2.6 ppm.

-

Look for the pyrimidine proton (H6) singlet at ~8.5–8.7 ppm.

-

Diagnostic: The terminal alkyne proton (≡C-H) should appear as a singlet around 3.0–3.5 ppm.

-

-

13C NMR:

-

Verify distinct alkyne carbons (~76 ppm and ~82 ppm).

-

Verify C5-Br shift (typically upfield for aromatic carbons, ~120 ppm).

-

-

Mass Spectrometry:

-

Observe the characteristic bromine isotope pattern (M and M+2 in 1:1 ratio).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Oxygen in solvent | rigorously degas THF; ensure CuI is white/off-white (not green/oxidized). |

| Homocoupling | Glaser coupling | Reduce CuI loading to 5%; ensure strict inert atmosphere. |

| Regio-isomers | C5 Reaction | Lower reaction temperature; Switch from 2,5-dibromo to 5-bromo-2-iodo precursor. |

| Incomplete Deprotection | Old reagents | Use fresh TBAF or ensure MeOH is not anhydrous (trace water helps K2CO3 solubility). |

References

- Schomaker, J. M., & Delia, T. J. (2001). Regioselectivity of the Sonogashira coupling of 2,4-dichloropyrimidines. Journal of Organic Chemistry. (General reactivity context).

-

Nagy, A., et al. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling. Nucleosides, Nucleotides and Nucleic Acids, 34(2), 92-102. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling: Mechanism and Protocols. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of 5-Bromo-2-ethynyl-4-methylpyrimidine in Click Chemistry Reactions

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for the application of 5-Bromo-2-ethynyl-4-methylpyrimidine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This versatile building block offers a unique scaffold for the synthesis of novel 1,2,3-triazole-linked conjugates, which are of significant interest in drug discovery, chemical biology, and materials science. These application notes provide a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and expert insights into reaction optimization, product purification, and characterization. The provided protocols are designed to serve as a robust starting point for researchers, enabling them to confidently incorporate this valuable reagent into their synthetic workflows.

Introduction: The Strategic Advantage of 5-Bromo-2-ethynyl-4-methylpyrimidine in Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, celebrated for its high efficiency, regioselectivity, and broad functional group tolerance.[1][2] This reaction facilitates the rapid and reliable formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[3]

5-Bromo-2-ethynyl-4-methylpyrimidine is a particularly noteworthy building block for CuAAC reactions due to the unique combination of functionalities it presents:

-

A Reactive Terminal Alkyne: The ethynyl group is the key reactive handle for the click reaction, enabling covalent ligation to any azide-modified molecule.

-

A Functionalizable Bromine Atom: The bromo substituent on the pyrimidine ring serves as a valuable synthetic handle for post-click modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of additional diversity and complexity.

-

A Substituted Pyrimidine Core: The pyrimidine scaffold is a common motif in a vast array of biologically active molecules, including many approved drugs. Incorporating this privileged heterocycle can impart favorable pharmacokinetic and pharmacodynamic properties to the final conjugate.

-

A Methyl Group: The methyl group at the 4-position can influence the solubility and metabolic stability of the resulting triazole products.

The strategic incorporation of 5-Bromo-2-ethynyl-4-methylpyrimidine into a molecular design allows for a modular and efficient approach to the synthesis of complex molecules with potential applications in medicinal chemistry, diagnostics, and materials science.

Reaction Mechanism and Key Considerations

The CuAAC reaction proceeds through a well-established catalytic cycle. The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[1] The reaction is often accelerated and the Cu(I) catalyst stabilized by the addition of a ligand.

Visualizing the Catalytic Cycle

Sources

Application Note: Strategic Utilization of 5-Bromo-2-ethynyl-4-methylpyrimidine in Kinase Inhibitor Discovery

Abstract & Introduction

In the landscape of Fragment-Based Drug Design (FBDD), the pyrimidine heterocycle remains a "privileged structure" due to its ability to mimic the adenine ring of ATP, the natural cofactor of protein kinases. This application note details the strategic use of 5-Bromo-2-ethynyl-4-methylpyrimidine (Structure 1 ) as a high-value scaffold for generating kinase inhibitor libraries.

This specific scaffold offers a unique trifunctional core:

-

N1/N3 Pyrimidine Nitrogens: Canonical hydrogen bond acceptors for the kinase hinge region.

-

C5-Bromide: An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to access the hydrophobic "back pocket" or gatekeeper residues.

-

C2-Ethynyl: A rigid, linear pharmacophore extender capable of orthogonal "Click" chemistry (CuAAC) or Sonogashira coupling to project into the solvent front.

This guide provides validated protocols for the orthogonal functionalization of this scaffold, ensuring high fidelity in library synthesis.

Structural Biology & Design Logic

Understanding the binding mode is critical before initiating synthesis. The 4-methyl group provides steric bulk that often restricts rotation, enforcing a planar conformation favorable for the ATP-binding cleft.

Kinase Binding Topology (Diagram)

The following diagram illustrates the theoretical binding mode of a derivative based on this scaffold within a typical kinase ATP pocket (e.g., EGFR, CDK, or JAK family).

Figure 1: Theoretical binding topology of the 5-Bromo-2-ethynyl-4-methylpyrimidine scaffold within the ATP-binding cleft.

Synthetic Strategy: Orthogonal Functionalization

The primary challenge with poly-functionalized scaffolds is chemoselectivity. The C5-Bromide and C2-Ethynyl groups allow for orthogonal reactions. The recommended workflow prioritizes the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) followed by Suzuki-Miyaura Coupling . This sequence minimizes the risk of homocoupling the alkyne (Glaser coupling) which can occur under the oxidative conditions of some Pd-catalyzed cycles.

Synthetic Workflow Diagram

Figure 2: Orthogonal synthetic pathway prioritizing C2-Click chemistry followed by C5-Suzuki coupling.

Experimental Protocols

Safety & Handling of Terminal Alkynes

-

Storage: Store 5-Bromo-2-ethynyl-4-methylpyrimidine under Argon at -20°C. Terminal alkynes can polymerize upon prolonged exposure to air/light.

-

Hazards: Avoid contact with copper(I) or silver(I) salts in the absence of ligands, as dry metal acetylides are shock-sensitive explosives [1].[1]

-

Homocoupling: In the presence of Cu and O2, terminal alkynes undergo Glaser coupling. Ensure all reaction vessels are thoroughly purged with inert gas.

Protocol A: C2-Functionalization via CuAAC ("Click" Reaction)

This step installs the "tail" moiety, often used to improve solubility or reach the solvent front.

Reagents:

-

Scaffold: 5-Bromo-2-ethynyl-4-methylpyrimidine (1.0 equiv)

-

Azide: R-N3 (1.1 equiv)

-

Catalyst: CuSO4[2]·5H2O (5 mol%)

-

Reductant: Sodium Ascorbate (10 mol%)

-

Solvent: t-BuOH/H2O (1:1 v/v) or DMSO/H2O (for lipophilic azides).

Procedure:

-

Dissolve the scaffold (1.0 equiv) and the organic azide (1.1 equiv) in the solvent mixture (0.2 M concentration relative to scaffold).

-

Prepare a fresh aqueous solution of Sodium Ascorbate (10 mol%) and add it to the mixture.

-

Add CuSO4[2]·5H2O (5 mol%) dissolved in water. The solution may turn slightly yellow/orange.

-

Stir: Cap the vial and stir vigorously at room temperature for 2–4 hours.

-

Monitor: Check conversion by LC-MS. The bromide signal (M+ and M+2 pattern) should remain intact, but the retention time will shift.

-

Workup: Dilute with water and extract with Ethyl Acetate. Wash the organic layer with 5% NH4OH (to remove Cu traces) and brine. Dry over Na2SO4 and concentrate.

-

Purification: Silica gel chromatography (usually 0-5% MeOH in DCM).

Validation Point: The appearance of a singlet around δ 8.0–8.5 ppm in 1H NMR confirms the formation of the triazole ring proton [2].

Protocol B: C5-Functionalization via Suzuki-Miyaura Coupling

This step installs the "head" group, targeting the gatekeeper/hydrophobic pocket.

Reagents:

-

Substrate: Product from Protocol A (1.0 equiv)

-

Boronic Acid: Ar-B(OH)2 (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd(PPh3)4 (5 mol%)

-

Base: K2CO3 or Cs2CO3 (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane or DME.

Procedure:

-

Charge a microwave vial or pressure tube with the Substrate, Boronic Acid, and Base solution.

-

Add Solvent (degassed) to achieve 0.1 M concentration.

-

Add the Pd catalyst under a stream of Nitrogen/Argon.

-

Seal & Heat: Heat to 90°C (oil bath) or 100°C (Microwave) for 1–2 hours.

-

Monitor: LC-MS should show the disappearance of the Bromide isotopic pattern and formation of the biaryl product.

-

Workup: Filter through a Celite pad, washing with EtOAc. Concentrate and purify via Preparative HPLC or Flash Chromatography.

Data Summary & Quality Control

When characterizing the final library members, ensure the following spectral features are verified.

| Feature | Method | Expected Observation | Interpretation |

| Br Isotope Pattern | LC-MS | Absent in Final Product | Confirms successful Suzuki coupling at C5. |

| Triazole Proton | 1H NMR | Singlet, δ 8.0–9.0 ppm | Confirms successful Click reaction at C2. |

| Alkyne Proton | 1H NMR | Absent (Previously ~δ 3.5 ppm) | Confirms consumption of the terminal alkyne. |

| Purity | HPLC | >95% @ 254 nm | Required for biological assay validity. |

References

-

BenchChem Technical Support. (2025).[1][3] Common Pitfalls in the Handling of Terminal Alkynes: Explosive Acetylide Formation and Stability.[1] BenchChem Application Notes.[3][4] Link

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[5] Angewandte Chemie International Edition, 40(11), 2004–2021. Link

-

Lestini, E., et al. (2020). Pyrazolo[3,4-d]pyrimidines as a privileged scaffold for the development of kinase inhibitors.[6] Journal of Medicinal Chemistry (via PMC). Link

-

BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design.[7] BioSolveIT Scientific News. Link

-

ChemScene. (2025). Product Data: 2-Ethynylpyrimidine CAS 37972-24-0.[8] ChemScene Catalog.[8] Link

Disclaimer: This protocol is intended for research use only. Always consult the Material Safety Data Sheet (MSDS) for specific chemicals before handling.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biosolveit.de [biosolveit.de]

- 8. chemscene.com [chemscene.com]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-ethynyl-4-methylpyrimidine

Introduction: The Strategic Importance of Functionalized Pyrimidines

The pyrimidine core is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of natural and synthetic compounds with diverse biological activities.[1][2] Its presence in the nucleic acids cytosine, thymine, and uracil underscores its fundamental role in biological systems.[3] This inherent biocompatibility has made pyrimidine derivatives a privileged scaffold in drug discovery, leading to a significant number of FDA-approved therapeutics for a wide range of diseases, including cancer, viral infections, and inflammatory conditions.[1][3][4] The ability to strategically functionalize the pyrimidine ring is therefore of paramount importance for expanding the chemical space and developing novel molecular entities with enhanced potency and selectivity.[4]

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, a feat recognized with the 2010 Nobel Prize in Chemistry.[5][6] These reactions provide a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with high functional group tolerance.[5][7]

This guide focuses on a particularly valuable and versatile building block: 5-Bromo-2-ethynyl-4-methylpyrimidine . This substrate offers two distinct and orthogonally reactive sites for cross-coupling: the C5-bromo bond and the C2-ethynyl group. This dual functionality allows for a modular and sequential approach to the synthesis of highly substituted pyrimidines, making it an ideal starting material for the construction of compound libraries for drug discovery and materials science applications.

Chemoselectivity: Harnessing Orthogonal Reactivity

The primary strategic advantage of 5-Bromo-2-ethynyl-4-methylpyrimidine lies in the differential reactivity of its two functional groups. In palladium-catalyzed cross-coupling reactions, the reactivity of organic halides generally follows the order I > Br > Cl.[8][9] Consequently, the C-Br bond at the 5-position is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-H bond of the terminal alkyne. This allows for selective functionalization at the C5 position via reactions like Suzuki-Miyaura, Stille, and Heck couplings, leaving the ethynyl group intact for subsequent transformations.

Conversely, the terminal alkyne is the primary reactive site for Sonogashira coupling, where it couples with an aryl or vinyl halide. When 5-Bromo-2-ethynyl-4-methylpyrimidine is subjected to Sonogashira conditions with a different aryl halide, the reaction will preferentially occur at the C-Br bond of the pyrimidine. This guide will detail the protocols for leveraging this chemoselectivity to achieve a range of valuable transformations.

Palladium-Catalyzed Cross-Coupling Protocols

This section provides detailed protocols and mechanistic insights for the most common and effective palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-ethynyl-4-methylpyrimidine.

A. Sonogashira Coupling: Synthesis of 5-Alkynyl-2-ethynyl-4-methylpyrimidines

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[10][12] For the target substrate, this reaction will selectively occur at the C5-bromo position.

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a Pd(0) source (like Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a Cu(I) salt (typically CuI) is used. The palladium catalyst facilitates the main catalytic cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[12]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne, forming the reactive acetylide anion, and also to neutralize the HBr generated during the reaction.[13]

-

Solvent: Anhydrous, degassed solvents like THF or DMF are used to prevent unwanted side reactions, such as the homocoupling of the alkyne (Glaser coupling) and to ensure the stability of the catalyst.[11][14]

Mechanistic Pathway: Sonogashira Coupling

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Data Presentation: Representative Sonogashira Coupling Conditions

| Parameter | Condition | Rationale |

| Substrate | 5-Bromo-2-ethynyl-4-methylpyrimidine | 1.0 eq. |

| Coupling Partner | Terminal Alkyne | 1.1 - 1.5 eq. |

| Palladium Catalyst | PdCl₂(PPh₃)₂ | 2-5 mol% |

| Copper(I) Co-catalyst | CuI | 5-10 mol% |

| Base | Triethylamine (Et₃N) | 2.0 - 3.0 eq. |

| Solvent | Anhydrous THF or DMF | Anhydrous conditions prevent side reactions.[10] |

| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the catalyst. |

Experimental Protocol: Sonogashira Coupling

-

Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-ethynyl-4-methylpyrimidine (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq.), and copper(I) iodide (0.1 eq.).

-

Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.0-3.0 eq.).

-

Degassing: Degas the mixture by bubbling an inert gas through the solution for 10-15 minutes. This step is critical to remove dissolved oxygen which can deactivate the catalyst.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C) and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine base and copper salts. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-2-ethynyl-4-methylpyrimidine.

B. Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-ethynyl-4-methylpyrimidines

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the formation of C-C bonds, particularly for creating biaryl structures.[7][15] It involves the reaction of an organoboron compound (boronic acid or ester) with an organic halide.[15] This reaction is favored for its mild conditions, the commercial availability of a vast array of boronic acids, and the non-toxic nature of its boron-containing byproducts.[5]

Causality Behind Experimental Choices:

-

Catalyst and Ligand: A Pd(0) catalyst, often used with a phosphine ligand like PPh₃ or more specialized ligands like SPhos or XPhos, is standard.[16] The ligand stabilizes the palladium center and modulates its reactivity. For heteroaryl halides, ligands like dppf ([1,1'-Bis(diphenylphosphino)ferrocene]) can be particularly effective.[16]

-

Base: A base is required for the transmetalation step.[15] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used, often in an aqueous solution with an organic solvent. The base activates the boronic acid, facilitating the transfer of the organic group to the palladium catalyst.

-

Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is frequently employed to dissolve both the organic and inorganic reagents.[9][14]

Mechanistic Pathway: Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

| Parameter | Condition | Rationale |

| Substrate | 5-Bromo-2-ethynyl-4-methylpyrimidine | 1.0 eq. |

| Coupling Partner | Arylboronic Acid | 1.2 - 1.5 eq. |

| Palladium Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | 2-5 mol% |

| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 eq. |

| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | Ensures solubility of all components. |

| Temperature | 80 - 110 °C | Heating is typically required.[8] |

| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst from oxidation. |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Preparation: In a reaction vessel, combine 5-Bromo-2-ethynyl-4-methylpyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O, 4:1).

-

Reaction: Heat the mixture to the specified temperature (e.g., 90 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-ethynyl-4-methylpyrimidine.

C. Stille Coupling: Synthesis of 5-Aryl/Vinyl-2-ethynyl-4-methylpyrimidines

The Stille reaction is a versatile C-C bond-forming reaction between an organotin compound (organostannane) and an organic halide.[17][18] A key advantage of the Stille coupling is the stability of organostannanes to air and moisture.[17][19] However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[17][20]

Causality Behind Experimental Choices:

-

Catalyst: A Pd(0) catalyst such as Pd(PPh₃)₄ is commonly used.[20]

-

Additives: In some cases, additives like CuI or LiCl can accelerate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[21]

-

Solvent: Anhydrous, polar aprotic solvents like DMF or THF are typically used.[21]

Mechanistic Pathway: Stille Coupling

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Data Presentation: Representative Stille Coupling Conditions

| Parameter | Condition | Rationale |

| Substrate | 5-Bromo-2-ethynyl-4-methylpyrimidine | 1.0 eq. |

| Coupling Partner | Organostannane (e.g., R-SnBu₃) | 1.1 - 1.2 eq. |

| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | 2-5 mol% |

| Solvent | Anhydrous Toluene or DMF | Anhydrous conditions are essential. |

| Temperature | 80 - 110 °C | Requires heating for efficient coupling. |

| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst. |

Experimental Protocol: Stille Coupling

-

Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add 5-Bromo-2-ethynyl-4-methylpyrimidine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and anhydrous solvent (e.g., toluene).

-

Reagent Addition: Add the organostannane (1.2 eq.) via syringe.

-

Reaction: Heat the mixture to reflux (e.g., 100 °C) and stir under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture. To remove tin byproducts, a fluoride workup is often employed. Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of KF. Stir vigorously for 1-2 hours, then filter through celite to remove the precipitated tributyltin fluoride.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the desired product.

D. Heck Coupling: Synthesis of 5-Alkenyl-2-ethynyl-4-methylpyrimidines

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene in the presence of a base.[22] It is a powerful method for the synthesis of substituted alkenes.[23]

Causality Behind Experimental Choices:

-

Catalyst System: A palladium source like Pd(OAc)₂ is often used, sometimes with phosphine ligands to improve stability and reactivity, especially for less reactive aryl bromides.[24]

-

Base: A base, typically an amine like Et₃N or an inorganic base like Na₂CO₃, is required to neutralize the HX formed during the reaction and regenerate the Pd(0) catalyst.[25]

-

Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are commonly used.

Mechanistic Pathway: Heck Coupling

Caption: Catalytic cycle for the Heck cross-coupling reaction.

Data Presentation: Representative Heck Coupling Conditions

| Parameter | Condition | Rationale |

| Substrate | 5-Bromo-2-ethynyl-4-methylpyrimidine | 1.0 eq. |

| Coupling Partner | Alkene (e.g., Styrene, Acrylate) | 1.5 eq. |

| Palladium Catalyst | Pd(OAc)₂ | 2-5 mol% |

| Ligand (Optional) | P(o-tolyl)₃ or PPh₃ | 4-10 mol% |

| Base | Na₂CO₃ or Et₃N | 2.0 - 4.0 eq. |

| Solvent | DMF or Acetonitrile/Water | Polar solvent to facilitate the reaction. |

| Temperature | 100 - 140 °C | High temperatures are often necessary. |

| Atmosphere | Inert (Argon or Nitrogen) |

Experimental Protocol: Heck Coupling

-

Preparation: In a sealable reaction tube, add 5-Bromo-2-ethynyl-4-methylpyrimidine (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.), the optional ligand (e.g., P(o-tolyl)₃, 0.1 eq.), and the base (e.g., Na₂CO₃, 4.0 eq.).

-

Reagent Addition: Add the solvent (e.g., Acetonitrile/Water 1:1) and the alkene (1.5 eq.).

-

Reaction: Seal the tube and heat the mixture in an oil bath to the required temperature (e.g., 120 °C). Stir vigorously until the starting material is consumed as indicated by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkenyl-2-ethynyl-4-methylpyrimidine.

Workflow & Logic

The successful application of these protocols hinges on a logical experimental workflow that prioritizes safety, purity, and reproducibility.

Caption: General experimental workflow for cross-coupling reactions.

Conclusion